molecular formula C15H21NO4 B3179648 Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate CAS No. 179003-02-2

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No.: B3179648
CAS No.: 179003-02-2
M. Wt: 279.33 g/mol
InChI Key: GDNVJKURBWWZMR-UHFFFAOYSA-N
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Description

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS: 179003-02-2) is a protected amino acid derivative with a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . Its structure comprises a benzoate ester substituted at the 3-position with a 2-((tert-butoxycarbonyl)amino)ethyl chain. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling its use in peptide synthesis and other reactions requiring selective deprotection .

Properties

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-8-11-6-5-7-12(10-11)13(17)19-4/h5-7,10H,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNVJKURBWWZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179003-02-2
Record name methyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the reaction of 3-(2-aminoethyl)benzoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate. This intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoates or amines.

Scientific Research Applications

Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and as a protective group for amines.

    Biology: In the synthesis of biologically active molecules and peptides.

    Medicine: As an intermediate in the production of pharmaceutical compounds.

    Industry: In the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its role as a protective group for amines. The tert-butoxycarbonyl (Boc) group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Positional Isomers: Substituent Orientation on the Benzene Ring

  • Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t): This positional isomer features the Boc-protected amine at the 4-position of the benzene ring. Key differences include: Spectral Data: ¹H NMR shows aromatic protons at δ 7.99–7.95 ppm (meta to the ester) and δ 7.43 ppm (ortho to the Boc group), distinct from the 3-substituted analog . Reactivity: The para-substitution may influence electronic effects during reactions, such as nucleophilic aromatic substitution.
  • Methyl 3-((tert-butoxycarbonyl)amino)benzoate (3u): Direct Boc attachment at the 3-position (without the ethyl spacer) results in: Reduced Flexibility: The absence of the ethyl chain limits conformational freedom compared to the target compound .

Table 1: Comparison of Positional Isomers

Compound Name Substituent Position Key NMR Shifts (δ, ppm) Molecular Weight (g/mol)
Methyl 3-(2-((Boc)amino)ethyl)benzoate 3-position + ethyl 1.52 (t-Bu), 3.89 (OCH₃) 279.33
Methyl 4-(Boc)aminobenzoate (3t) 4-position 7.99–7.95 (aromatic H) 255.28
Methyl 3-(Boc)aminobenzoate (3u) 3-position 7.43 (aromatic H) 255.28

Chain Length and Substituent Variations

  • This compound has a structural similarity score of 0.85 to the target molecule . Applications: The shorter chain may limit its utility in cross-coupling reactions requiring longer linkers.
  • Methyl 3-(1-((Boc)amino)ethyl)benzoate (A1241577): Substitution at the 1-position of the ethyl chain introduces a branched structure, which may affect solubility and crystallinity .

Table 2: Chain Length and Substituent Impact

Compound Name Chain Structure Similarity Score Key Functional Differences
Methyl 3-(2-((Boc)amino)ethyl)benzoate Linear ethyl 1.00 (reference) Optimal balance of flexibility/reactivity
Methyl 3-((Boc)aminomethyl)benzoate Methylene 0.85 Reduced steric bulk
Methyl 3-(1-((Boc)amino)ethyl)benzoate Branched ethyl 0.87 Altered solubility profile

N-Substituted Boc Derivatives

  • Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate (QV-0435): Incorporates a methyl group on the Boc-protected nitrogen. Synthetic Utility: Useful in reactions requiring delayed amine liberation.
  • Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate (QM-3802): Combines para-substitution and N-methylation, demonstrating how positional and substituent changes synergistically alter reactivity .

Key Research Findings

  • Stability : The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane), unlike silyl ethers, which require fluoride-based deprotection .
  • Spectroscopic Signatures : The tert-butyl protons in the Boc group resonate at δ 1.52 ppm in ¹H NMR, a hallmark for identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate
Reactant of Route 2
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Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate

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